(S)-1,2,3,4-tetrahydro-1-naphthylamine physical properties
(S)-1,2,3,4-tetrahydro-1-naphthylamine physical properties
An In-Depth Technical Guide to the Physical Properties of (S)-1,2,3,4-tetrahydro-1-naphthylamine
Introduction
(S)-1,2,3,4-tetrahydro-1-naphthylamine, also known as (S)-(+)-1-Aminotetralin, is a chiral amine of significant interest in pharmaceutical research and asymmetric synthesis. As a derivative of tetralin, its rigid bicyclic structure makes it a valuable building block and chiral auxiliary.[1] This compound is the parent structure for several drugs, including the selective serotonin reuptake inhibitor (SSRI) sertraline.[1] A thorough understanding of its physical properties is paramount for its effective use in drug design, development, and manufacturing, ensuring purity, proper handling, and predictable behavior in various chemical environments.
This guide provides a comprehensive overview of the core physical properties of (S)-1,2,3,4-tetrahydro-1-naphthylamine, intended for researchers, chemists, and drug development professionals. It consolidates key data, outlines experimental methodologies for property determination, and offers insights into the practical application of this knowledge.
Compound Identification and Structure
Accurate identification is the foundation of all scientific work. The following identifiers and structural representations define the specific (S)-enantiomer of 1,2,3,4-tetrahydro-1-naphthylamine.
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IUPAC Name: (1S)-1,2,3,4-tetrahydronaphthalen-1-amine[2]
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Common Synonyms: (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine, (S)-(+)-1-AminoTetralin[2][3]
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Canonical SMILES: N[C@H]1CCCc2ccccc12[3]
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both isolation and in mixtures, influencing everything from reaction kinetics to formulation. (S)-1,2,3,4-tetrahydro-1-naphthylamine is typically a yellow, clear liquid at room temperature.[5]
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| Appearance | Yellow clear liquid | [5] |
| Boiling Point | 246-247 °C (at 714 mmHg) 249.6 °C (at 760 mmHg) 250 °C | [7] [5] [3] |
| Density (at 25 °C) | 1.010 - 1.026 g/mL | [3][5][7][9] |
| Refractive Index (n20/D) | 1.562 - 1.565 | [3][5][7][9] |
| Vapor Pressure (at 25 °C) | 0.0228 mmHg | [5] |
| Flash Point | 110.8 °C | [5] |
| pKa (Predicted) | 9.39 ± 0.20 | [5] |
| LogP | 2.723 | [5] |
| Solubility | Soluble in water.[10][11] Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[12] Also soluble in common organic solvents such as alcohol, benzene, and ether.[12] |
Expert Insight: The boiling point of primary amines like this one is significantly higher than that of nonpolar compounds with similar molecular weights. This is due to intermolecular hydrogen bonding between the nitrogen atom of one molecule and the hydrogen on the amine group of another.[12][13] This property is critical for purification via distillation, where precise temperature control is necessary to achieve separation.
Optical Properties: Chirality and Specific Rotation
As a chiral molecule, (S)-1,2,3,4-tetrahydro-1-naphthylamine is optically active, meaning it rotates the plane of polarized light.[14] The "(S)" designation refers to the absolute configuration of the stereocenter according to the Cahn-Ingold-Prelog priority rules, while the "(+)" indicates that it is dextrorotatory , rotating plane-polarized light in a clockwise direction.[2][3][14]
The specific rotation, [α], is a standardized measure of this property and is a critical parameter for confirming the enantiomeric purity of a sample. It is calculated from the observed rotation using the following formula:
[α] = α / (l × c)
Where:
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α is the observed rotation in degrees.
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l is the path length of the sample cell in decimeters (dm).
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c is the concentration of the sample in g/mL.[15]
Confirming the sign and magnitude of the specific rotation is an essential quality control step to ensure that the correct enantiomer has been synthesized or isolated, which is of utmost importance in drug development where different enantiomers can have vastly different pharmacological effects.
Spectral Data for Structural Elucidation
Spectroscopic methods provide a fingerprint of the molecule, allowing for unambiguous structural confirmation and purity assessment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively. Data for the racemic compound and its hydrochloride salt are available in public databases.[8][16][17]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for this amine would show characteristic N-H stretching bands. FTIR data is publicly available.[8]
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Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule and information about its fragmentation patterns, confirming its molecular weight and elemental composition.[8] The exact mass is 147.104799419 Da.[2][5][8]
Experimental Protocols for Physical Property Determination
The following sections describe standardized, field-proven methodologies for determining the key physical properties discussed.
Protocol 1: Boiling Point Determination (Thiele Tube Method)
This method is efficient for small sample volumes and provides an accurate boiling point. The principle relies on matching the sample's vapor pressure with the surrounding atmospheric pressure.[18]
Methodology:
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Sample Preparation: Place approximately 0.5 mL of (S)-1,2,3,4-tetrahydro-1-naphthylamine into a small test tube (e.g., a Durham tube).
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Capillary Insertion: Insert a capillary tube, sealed end up, into the sample.
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Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.
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Heating: Place the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so the sample is submerged.[18]
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Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, air trapped in the capillary will bubble out.
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Equilibrium: Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.
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Measurement: Remove the heat source. The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature at this exact moment; this is the boiling point.[18]
Protocol 2: Optical Rotation Measurement (Polarimetry)
This protocol determines the specific rotation of the chiral amine, verifying its enantiomeric identity and purity.
Methodology:
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Solution Preparation: Accurately weigh a sample of (S)-1,2,3,4-tetrahydro-1-naphthylamine and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask to a precise concentration (c), typically in g/mL.
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Instrument Calibration: Calibrate the polarimeter by running a blank (the pure solvent) and setting the reading to zero.
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Sample Loading: Rinse and fill a polarimeter cell of a known path length (l), typically 1 decimeter, with the prepared sample solution, ensuring no air bubbles are present in the light path.
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Measurement: Place the sample cell in the polarimeter and record the observed angle of rotation (α). The measurement should be taken at a specified temperature and wavelength (commonly the sodium D-line, 589 nm).[15]
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Calculation: Calculate the specific rotation [α] using the formula provided in Section 3. The result should be reported with the temperature and wavelength used.
Safety, Handling, and Storage
Proper handling is crucial due to the hazardous nature of this compound.
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Hazard Classification: (S)-1,2,3,4-tetrahydro-1-naphthylamine is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and causes severe skin corrosion (Skin Corr. 1C).[3] It is also harmful to aquatic life with long-lasting effects.[19] The signal word is "Danger".[3][19]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and use a suitable respirator (e.g., type ABEK filter) when handling.[3][7] An emergency eyewash station and safety shower should be readily accessible.[19]
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Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19]
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Storage: The compound is air sensitive.[5][11] It should be stored locked up in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5][19] Keep in a cool, dark, and dry place.[5] It is designated under Storage Class 8A for combustible, corrosive hazardous materials.[3]
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Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]
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A general method to predict optical rotations of chiral molecules from their structures. Royal Society of Chemistry. [Link]
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Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]
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Safety Data Sheet: 1-Naphthylamine. Carl ROTH. [Link]
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1-Aminotetralin. Wikipedia. [Link]
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A general method to predict optical rotations of chiral molecules from their structures. RSC Publishing. [Link]
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DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. [Link]
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1-Aminotetralin, (S)-. PubChem, National Center for Biotechnology Information. [Link]
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1-AMINOTETRALIN, (S)-. Global Substance Registration System (GSRS). [Link]
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Naphthalene, 1,2,3,4-tetrahydro-1-methylene-. PubChem, National Center for Biotechnology Information. [Link]
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1-Naphthalenol, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]
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